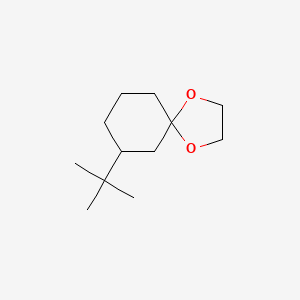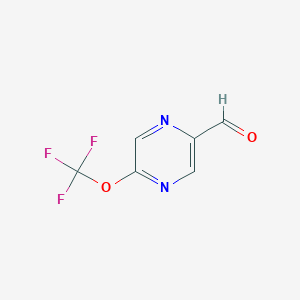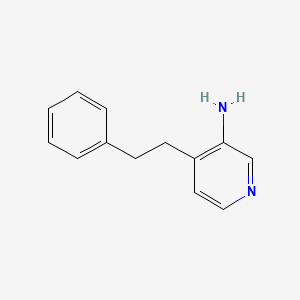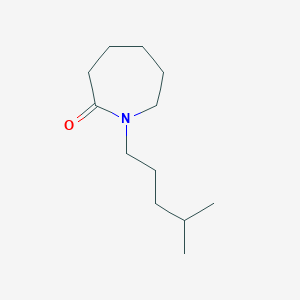
Ethyl 3-amino-5-cyclopropyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-amino-5-cyclopropyl-1H-pyrrole-2-carboxylate d'éthyle est un composé hétérocyclique qui présente un cycle pyrrole substitué par un groupe amino, un groupe cyclopropyle et un groupe ester éthylique
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-amino-5-cyclopropyl-1H-pyrrole-2-carboxylate d'éthyle implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction de la cyclopropylamine avec le 3-oxo-3-pyrrolidinecarboxylate d'éthyle en présence d'un catalyseur approprié. La réaction est généralement effectuée dans un solvant organique tel que l'éthanol ou le méthanol, et la température est maintenue autour de 60 à 80 °C pour faciliter le processus de cyclisation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-amino-5-cyclopropyl-1H-pyrrole-2-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitro ou nitroso.
Réduction : Le groupe ester peut être réduit en alcool en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés dans des conditions acides ou basiques.
Réduction : Hydrure de lithium et d'aluminium ou borohydrure de sodium dans l'éther anhydre ou le tétrahydrofurane.
Substitution : Des nucléophiles tels que les halogénoalcanes ou les chlorures d'acyle en présence d'une base comme la triéthylamine.
Principaux produits
Oxydation : Dérivés nitro ou nitroso.
Réduction : Dérivés alcooliques.
Substitution : Divers dérivés pyrroliques substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Le 3-amino-5-cyclopropyl-1H-pyrrole-2-carboxylate d'éthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique de base pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Investigé pour son potentiel en tant que molécule biologiquement active aux propriétés antimicrobiennes et antivirales.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la synthèse de produits chimiques et de matériaux de spécialité aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 3-amino-5-cyclopropyl-1H-pyrrole-2-carboxylate d'éthyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe amino peut former des liaisons hydrogène avec des macromolécules biologiques, tandis que le groupe cyclopropyle peut améliorer la stabilité et l'affinité de liaison du composé. Le groupe ester peut subir une hydrolyse pour libérer le dérivé pyrrole actif, qui peut ensuite interagir avec diverses enzymes et récepteurs, modulant leur activité et conduisant aux effets biologiques souhaités.
Applications De Recherche Scientifique
Ethyl 3-amino-5-cyclopropyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-amino-5-cyclopropyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropyl group can enhance the compound’s stability and binding affinity. The ester group can undergo hydrolysis to release the active pyrrole derivative, which can then interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
3-Amino-5-méthyl-1H-pyrrole-2-carboxylate d'éthyle : Structure similaire mais avec un groupe méthyle au lieu d'un groupe cyclopropyle.
3-Amino-1H-pyrrole-2-carboxylate d'éthyle : Il manque la substitution cyclopropyle.
3-Amino-5-phényl-1H-pyrrole-2-carboxylate d'éthyle : Contient un groupe phényle au lieu d'un groupe cyclopropyle.
Unicité
Le 3-amino-5-cyclopropyl-1H-pyrrole-2-carboxylate d'éthyle est unique en raison de la présence du groupe cyclopropyle, qui confère des propriétés stériques et électroniques distinctes. Cela en fait un composé précieux pour le développement de nouvelles molécules biologiquement actives avec une stabilité et une spécificité améliorées.
Propriétés
Numéro CAS |
1194374-56-5 |
|---|---|
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
ethyl 3-amino-5-cyclopropyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)9-7(11)5-8(12-9)6-3-4-6/h5-6,12H,2-4,11H2,1H3 |
Clé InChI |
SLUJXCIBLMEZBL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(N1)C2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1h-Imidazo[4,5-b]pyridine-6-sulfonic acid](/img/structure/B11902794.png)







![2-Methyl[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11902846.png)


